molecular formula C14H17Cl2N3 B1402584 3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride CAS No. 1361115-10-7

3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride

Cat. No. B1402584
M. Wt: 298.2 g/mol
InChI Key: SMLZSZQBWPVCCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which would include “3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride”, has been the subject of extensive research . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been widely studied . These compounds have been found to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities .

Scientific Research Applications

  • Cancer Treatment : A study by ロバート ヘンリー,ジェームズ (2006) discusses a compound structurally similar to the requested molecule, with potential applications in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

  • Anticholinesterase Agents : Altıntop (2020) investigated pyrazoline derivatives, including piperidine-based compounds, for their anticholinesterase effects, which could be beneficial in treating neurodegenerative disorders (Altıntop, 2020).

  • Antimicrobial and Antioxidant Activities : Hatzade et al. (2008) synthesized compounds similar to the requested molecule and screened them for antimicrobial and antioxidant activities, indicating potential applications in these areas (Hatzade et al., 2008).

  • Intermediate in Drug Synthesis : Peng Dong-ming (2012) reported the synthesis of a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment, highlighting the molecule's role in pharmaceutical synthesis (Peng Dong-ming, 2012).

  • Glycine Transporter 1 Inhibitor : A study by Yamamoto et al. (2016) identified a structurally related compound as a potent and orally available glycine transporter 1 inhibitor, indicating its potential application in modulating neurotransmitter systems (Yamamoto et al., 2016).

  • Antibacterial and Antioxidant Derivatives : Al-ayed (2011) synthesized and evaluated compounds for their antibacterial and antioxidant activities, suggesting the potential of these molecules in these fields (Al-ayed, 2011).

Future Directions

The future directions for research on “3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride” and similar compounds are likely to involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds are of significant interest in the development of new therapeutic agents .

properties

IUPAC Name

3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3.ClH/c15-12-5-3-10(4-6-12)13-9-17-18-14(13)11-2-1-7-16-8-11;/h3-6,9,11,16H,1-2,7-8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZSZQBWPVCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 2
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 3
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 4
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 5
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 6
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride

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